molecular formula C8H6ClNO B1347151 2-(4-Chlorophenoxy)acetonitrile CAS No. 3598-13-8

2-(4-Chlorophenoxy)acetonitrile

Cat. No.: B1347151
CAS No.: 3598-13-8
M. Wt: 167.59 g/mol
InChI Key: YUGDKEWUYZXXRU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)acetonitrile is an organic compound with the molecular formula C8H6ClNO. It is a nitrile derivative of 4-chlorophenol and is characterized by the presence of a nitrile group (-CN) attached to a phenoxy group substituted with a chlorine atom at the para position. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenoxy)acetonitrile can be synthesized through several methods. One common method involves the reaction of 4-chlorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 4-chlorophenol attacks the carbon atom of chloroacetonitrile, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, reaction time, and concentration of reactants. The product is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines, leading to the formation of amides.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and bases (e.g., sodium hydroxide) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed

    Amides: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Formed from hydrolysis reactions.

    Primary Amines: Formed from reduction reactions.

Scientific Research Applications

2-(4-Chlorophenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)acetonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenoxy)acetonitrile: Similar structure with a bromine atom instead of chlorine.

    2-(4-Fluorophenoxy)acetonitrile: Similar structure with a fluorine atom instead of chlorine.

    2-(4-Methylphenoxy)acetonitrile: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(4-Chlorophenoxy)acetonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems. The chlorine atom can affect the compound’s electronic properties, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

2-(4-chlorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGDKEWUYZXXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308436
Record name 2-(4-chlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3598-13-8
Record name 3598-13-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenoxy)acetonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 64.25 g of 4-chlorophenol, 98 g of anhydrous potassium carbonate, 40 g of chloroacetonitrile and 100 ml of dimethyl sulfoxide was heated with stirring in a 500 ml round-bottomed three-necked flask at 70°-80° C. for 3.0 hours. The reaction mixture was then poured into ice and water. After the ice melted, the mixture was filtered and the product washed well with water which gave 77.5 g of 4-chlorophenoxyacetonitrile.
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100 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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